N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide
Description
N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide is a chemical compound with the molecular formula C20H22Cl2N2O2 It is known for its unique structure, which includes two benzyl groups and two chloroethyl groups attached to an ethanediamide backbone
Properties
Molecular Formula |
C20H22Cl2N2O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N,N'-bis[(2S)-1-chloro-3-phenylpropan-2-yl]oxamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-13-17(11-15-7-3-1-4-8-15)23-19(25)20(26)24-18(14-22)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)/t17-,18-/m0/s1 |
InChI Key |
FGQRXPPUTDNSJL-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCl)NC(=O)C(=O)N[C@@H](CC2=CC=CC=C2)CCl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C(=O)NC(CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide typically involves the reaction of ethanediamide with benzyl chloride and chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanediamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide involves its interaction with molecular targets through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The benzyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-chloroethyl)ethanediamide: A similar compound with two chloroethyl groups but without the benzyl groups.
N,N’-bis(2-phenylphenyl)ethanediamide: A compound with phenyl groups instead of benzyl groups.
N,N’-di(biphenyl-2-yl)ethanediamide: A compound with biphenyl groups attached to the ethanediamide backbone
Uniqueness
N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide is unique due to the presence of both benzyl and chloroethyl groups, which impart distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
